

Safety Data Sheet (SDS) & Technical Handling Guide: 2-(3-Fluorophenoxy)benzoic Acid

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Compound of Interest

Compound Name:	2-(3-Fluorophenoxy)benzoic acid
CAS No.:	2795-62-2
Cat. No.:	B2434944

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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary: The Diaryl Ether Scaffold

2-(3-Fluorophenoxy)benzoic acid (CAS: 2795-62-2) is a highly versatile organic building block predominantly utilized in early-stage drug discovery and agrochemical development[1][2]. At its structural core lies the diaryl ether (DE) motif, widely recognized as a "privileged scaffold" in medicinal chemistry ([3]). The flexible oxygen bridge between the two aromatic rings imparts unique conformational geometries, allowing derivatives to effectively bind to complex biological targets such as kinase domains and tubulin interfaces[4].

While highly valuable for synthesis, the combination of a lipophilic fluorinated ether and an acidic carboxyl group presents specific occupational hazards. This guide synthesizes standard Safety Data Sheet (SDS) information with mechanistic causality to provide a self-validating framework for safe handling, experimental execution, and emergency response.

Physicochemical Profiling & Structural Causality

To handle a chemical safely and effectively, researchers must understand why it exhibits specific physical and reactive properties. The behavior of **2-(3-Fluorophenoxy)benzoic acid** is dictated by the interplay between its hydrogen-bonding carboxylic acid and its highly lipophilic fluorophenoxy tail.

Property	Value	Structural Causality & Experimental Impact
CAS Number	2795-62-2	Unique chemical identifier for procurement and SDS tracking[1].
Molecular Formula	C ₁₃ H ₉ FO ₃	Determines the molecular weight (232.21 g/mol)[2].
Physical State	Solid (Powder)	Prone to aerosolization during weighing; requires respiratory protection to avoid inhalation (H335)[1].
LogP (Estimated)	-3.2 - 3.8	The fluorinated diaryl ether drives high lipophilicity, allowing rapid penetration through lipid bilayers (e.g., skin, cell membranes).
pKa (Estimated)	~3.8	The benzoic acid moiety is a strong proton donor in biological systems, causing local cellular acidification upon contact.

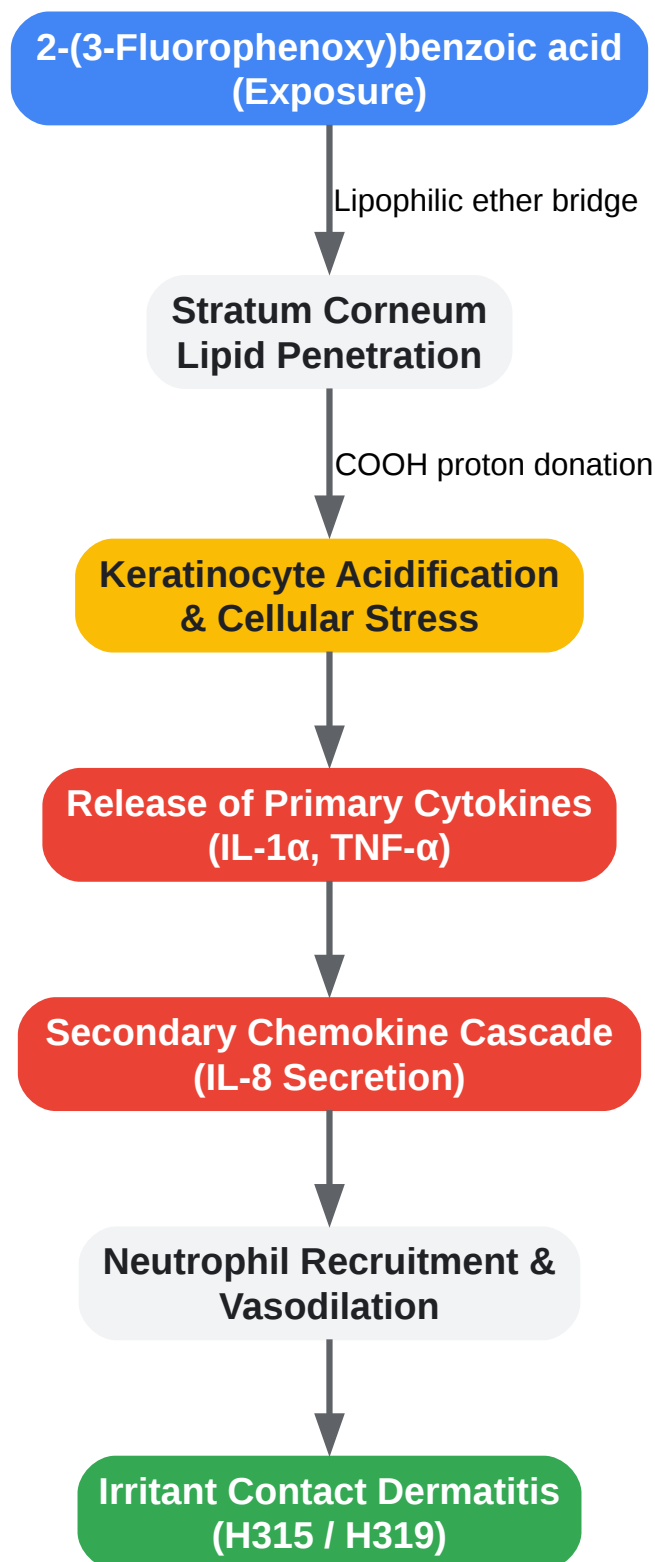
Hazard Identification & Toxicological Mechanisms

According to GHS classifications, **2-(3-Fluorophenoxy)benzoic acid** triggers three primary hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][5].

The Causality of Irritant Contact Dermatitis (ICD)

The irritation caused by this compound is not merely a surface-level burn; it is a biologically mediated inflammatory cascade. The molecule's high lipophilicity allows it to rapidly partition into the lipid-rich stratum corneum of the skin. Once it breaches the epidermal barrier, the carboxylic acid group donates protons, lowering the local cellular pH.

This chemical trauma induces severe oxidative and acidic stress in keratinocytes, which act as the skin's primary signal transducers [6]. The damaged keratinocytes immediately upregulate and release primary pro-inflammatory cytokines, specifically Interleukin-1 alpha (IL-1 α) and Tumor Necrosis Factor-alpha (TNF- α) [6][7]. This primary release triggers a secondary chemokine cascade—most notably the secretion of IL-8—which recruits neutrophils to the site of exposure, culminating in the vasodilation, erythema, and edema characteristic of ICD [8].



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Fig 1: Mechanistic pathway of dermal irritation induced by **2-(3-Fluorophenoxy)benzoic acid**.

Experimental Workflows & Safe Handling

When utilizing **2-(3-Fluorophenoxy)benzoic acid** as a building block for drug discovery, amide coupling is a ubiquitous reaction to generate functionalized diaryl ether scaffolds. The following protocol utilizes HATU as a coupling reagent. To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system, incorporating built-in analytical checks at every critical juncture.

Step-by-Step Methodology: Amide Coupling

- Preparation & Deprotonation: Dissolve 1.0 eq of **2-(3-Fluorophenoxy)benzoic acid** in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
 - Causality: DIPEA (conjugate acid pKa ~10.7) completely deprotonates the benzoic acid (pKa ~3.8), increasing its nucleophilicity for the subsequent activation step.
 - Self-Validation: Spot 1 μ L of the reaction mixture onto wet universal pH paper. A deep blue color (pH > 9) confirms a fully basic environment, ensuring the acid is entirely in its reactive carboxylate form.
- Activation: Add 1.2 eq of HATU to the stirring solution at 0 °C.
 - Causality: HATU reacts with the carboxylate to form a highly reactive OAt (7-azabenzotriazole) active ester intermediate, which is primed for nucleophilic attack.
 - Self-Validation: The solution will transition from colorless to a distinct pale yellow. Perform Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. The disappearance of the baseline-retained carboxylic acid spot and the emergence of a new, less polar spot (R_f ~0.6) under UV (254 nm) confirms complete activation.
- Nucleophilic Attack: Add 1.2 eq of the target primary amine. Allow the reaction to warm to room temperature and stir for 2 hours.
 - Causality: The primary amine attacks the electrophilic carbonyl of the active ester, displacing the HOAt leaving group and forming the highly stable amide bond.

- Self-Validation: Quench a 5 μL aliquot in 1 mL of Acetonitrile/Water (1:1) and analyze via LC-MS. The chromatogram must show the complete consumption of the active ester mass and the dominant presence of the target product mass $[\text{M}+\text{H}]^+$.



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Fig 2: Self-validating amide coupling workflow for diaryl ether scaffold derivatization.

Emergency Response & Decontamination Protocols

Standard SDS guidelines recommend sweeping up spills, but for fine, irritating powders like **2-(3-Fluorophenoxy)benzoic acid**, dry sweeping will aerosolize the particulates, leading to severe inhalation hazards (H335)[1].

Chemical Neutralization Spill Protocol

- Containment: Surround the powder spill with a weak, aqueous base, such as a 5% Sodium Bicarbonate (NaHCO_3) solution.

- Causality: The weak base reacts with the lipophilic **2-(3-Fluorophenoxy)benzoic acid** to form a highly water-soluble sodium carboxylate salt. This acid-base neutralization prevents the compound from remaining in its lipophilic, skin-penetrating state, neutralizing the H315 dermal hazard.
- Neutralization: Gently apply the NaHCO_3 solution directly over the powder. Wait for the effervescence (CO_2 gas release) to cease.
 - Self-Validation: The cessation of bubbling visually confirms that all the free acid has been successfully converted to the safe, water-soluble salt.
- Removal: Absorb the neutralized, aqueous liquid with damp paper towels. Wash the area with soap and water, and dispose of the towels in a designated hazardous waste container.

References

- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[[Link](#)]
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